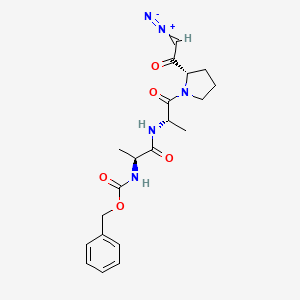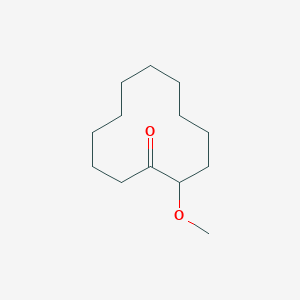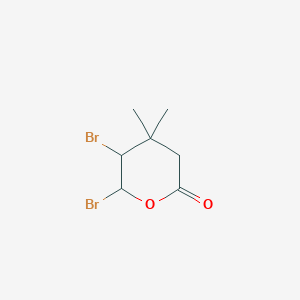
4-Ethoxybenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of an ethoxy group and two nitrile groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzene-1,2-dicarbonitrile typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or bases and specific catalysts to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxybenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Ethoxybenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Ethoxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
- 4-Methoxybenzene-1,2-dicarbonitrile
- 4-Chlorobenzene-1,2-dicarbonitrile
- 4-Fluorobenzene-1,2-dicarbonitrile
Comparison: 4-Ethoxybenzene-1,2-dicarbonitrile is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to methoxy, chloro, or fluoro substituents. These differences can influence the compound’s reactivity, solubility, and interactions with other molecules .
Propiedades
Número CAS |
81573-26-4 |
|---|---|
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
4-ethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-2-13-10-4-3-8(6-11)9(5-10)7-12/h3-5H,2H2,1H3 |
Clave InChI |
COTPFQKCHIZHQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


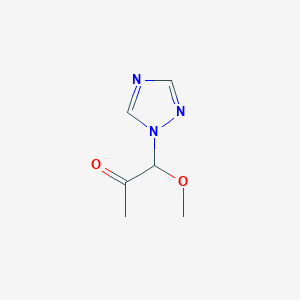
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)

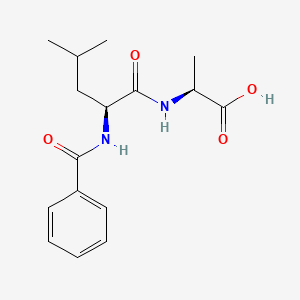

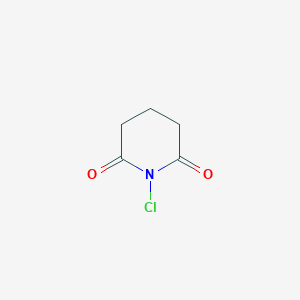
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
